Cas no 550-43-6 (Mixture of (-)-Angustifoline and Isoangustifoline)
Angustifoline is an alkaloid, which can be isolated from the alkaloid extract of Lupinus angustifolius L Angustifoline has antibacterial activity Angustifoline has inhibitory effects on Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa and Bacillus thuringiensis

550-43-6 structure
Product Name:Mixture of (-)-Angustifoline and Isoangustifoline
CAS No:550-43-6
Molecular Formula:C14H22N2O
Molecular Weight:234.337283611298
CID:373654
PubChem ID:102004777
Mixture of (-)-Angustifoline and Isoangustifoline Properties
Names and Identifiers
-
- 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one,decahydro-4-(2-propen-1-yl)-, (1S,4S,5S,11aR)-
- (-)-Angustifoline
- angustifoline
- Mixture of (-)-Angustifoline and Isoangustifoline
- (+)-angustifoline
- (1S)-4c-Allyl-(11ac)-decahydro-1r,5c-methano-pyrido[1,2-a][1,5]diazocin-8-on
- (1S)-4c-allyl-(11ac)-decahydro-1r,5c-methano-pyrido[1,2-a][1,5]diazocin-8-one
- Jamaicensine
- 4-(Prop-2-en-1-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
- C10751
- (1R,2R,9S,10S)-10-Prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
- FS-7599
- AC1L9DOZ
- Q5676874
- 550-43-6
- SCHEMBL20472275
- (2R,10S)-10-(prop-2-en-1-yl)-7,11-diazatricyclo[7.3.1.0?,?]tridecan-6-one
- DTXSID50970360
- CHEBI:181380
- NS00113922
- CHEBI:2724
- (1R,2R,9R,10S)-10-Prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
- AT20193
- 1,5-Methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, decahydro-4-(2-propenyl)-, (1S-(1alpha,4alpha,5alpha,11aalpha))-
- Angustifolinehydrochloride
- 133398-34-2
- AKOS040763547
- CHEMBL459206
- HY-N10087
- (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
- CS-0255525
- SCHEMBL1674758
- DA-61065
-
- InChIKey: VTIPIBIDDZPDAV-ZDEQEGDKSA-N
- Inchi: 1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12-,13+/m0/s1
- SMILES: N1[C@@H](CC=C)[C@H]2C[C@H]([C@]3([H])N(C(=O)CCC3)C2)C1
Computed Properties
- Exact Mass: 234.17300
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 2
- Monoisotopic Mass: 234.173
- Heavy Atom Count: 17
- Complexity: 328
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 1.4
- Topological Polar Surface Area: 32.299
Experimental Properties
- LogP: 1.81820
- PSA: 32.34000
- Refractive Index: 1.554
- Boiling Point: 377.6±31.0 °C(Predicted)
- Melting Point: 79-80 °C(Solv: ligroine (8032-32-4))
- Flash Point: 182.1°C
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- Color/Form: Powder
- pka: 10.07±0.40(Predicted)
- Density: 1.10±0.1 g/cm3(Predicted)
Mixture of (-)-Angustifoline and Isoangustifoline Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG34342-5mg |
angustifoline |
550-43-6 | 95.0% | 5mg |
$494.00 | 2024-04-19 | |
ChemFaces | CFN92233-5mg |
Angustifoline |
550-43-6 | >=98% | 5mg |
$490 | ||
PhytoLab | 86292-50mg |
Angustifoline |
550-43-6 | ≥ 90.0 % | 50mg |
€4581 | ||
TargetMol Chemicals | TN6547-5 mg |
Angustifoline |
550-43-6 | 98% | 5mg |
¥ 2,760 | ||
TRC | A637890-0.5mg |
Mixture of (-)-Angustifoline and Isoangustifoline |
550-43-6 | 0.5mg |
$ 435.00 | 2023-02-03 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6547-5 mg |
Angustifoline |
550-43-6 | 5mg |
¥5150.00 | 2022-04-26 |
Mixture of (-)-Angustifoline and Isoangustifoline Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:550-43-6)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
HE PENG ( SHANG HAI ) Biotechnology Co., Ltd.
(CAS:550-43-6)
MR./MRS.:ZHANG SHUO
Phone:13122891558
Email:hepeng20160718@foxmail.com
Mixture of (-)-Angustifoline and Isoangustifoline Related Literature
-
J. P. Michael Nat. Prod. Rep. 1994 11 639
-
Joseph P. Michael Nat. Prod. Rep. 2001 18 520
-
R. B. Herbert Nat. Prod. Rep. 1986 3 185
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4. Structure and chemistry of the perchlorate of anhydro-N-hydroxymethyldeoxyangustifolineG. I. Birnbaum,K. K. Cheung,M. Wiewiorowski,M. D. Bratek-Wiewiorowska J. Chem. Soc. B 1967 1368
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5. Incorporation of [1,2-13C2]cadaverine and the enantiomeric [1-2H]cadaverines into the quinolizidine alkaloids in Baptisia australisAlison M. Fraser,David J. Robins,Gary N. Sheldrake J. Chem. Soc. Perkin Trans. 1 1988 3275
-
6. Incorporation of chiral [1-2H]cadaverines into the quinolizidine alkaloids sparteine, lupanine, and angustifolineAlison M. Fraser,David J. Robins J. Chem. Soc. Chem. Commun. 1984 1477
-
7. Incorporation of enantiomeric [1-2H]cadaverines into the quinolizindine alkaloids (+)-sparteine and (–)-N-methylcytisine in Baptisia australisAlison M. Fraser,David J. Robins J. Chem. Soc. Chem. Commun. 1986 545
-
8. 509. The isolation and characterisation of the alkaloids of ormosia jamaicensis UrbC. H. Hassall,E. M. Wilson J. Chem. Soc. 1964 2657
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9. Application of 2H n.m.r. spectroscopy to study the incorporation of enantiomeric 2H-labelled cadaverines into quinolizidine alkaloidsAlison M. Fraser,David J. Robins J. Chem. Soc. Perkin Trans. 1 1987 105
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10. Further investigations on the chemistry and structure of angustifoline and its derivatives. Part 6. New evidence of factors responsible for basicity of α-cyanoamines: crystal and molecular structure of N-cyanomethylangustifolineMaria D. Bratek-Wiewiórowska,Urszula Rychlewska,Maciej Wiewiórowski J. Chem. Soc. Perkin Trans. 2 1979 1469
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